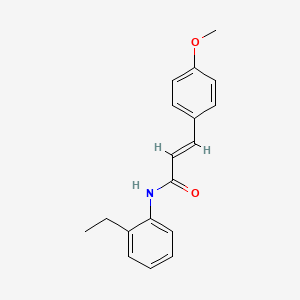

N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives typically involves acylation reactions, a common method in organic synthesis for introducing acyl groups into compounds. For example, acylation of 2-bromo-4-methoxyaniline with acryloyl chloride can yield related acrylamides with high efficiency, demonstrating the practical approach to synthesizing such compounds (Yuan Jia-cheng, 2012). This method's advantages include good yield, simple operation, and environmental benignity, making it a valuable technique for synthesizing N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives.

Molecular Structure Analysis

The molecular structure of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide insights into the compound's configuration, helping understand its chemical behavior and reactivity. For instance, novel diastereoselective synthesis and X-ray crystallographic studies have been conducted to explore the stereochemistry and structural confirmation of related acrylamide derivatives, shedding light on the molecular structure of these compounds (S. Bondock et al., 2014).

Chemical Reactions and Properties

N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide undergoes various chemical reactions, reflecting its reactive acrylamide moiety. These reactions can include polymerization, where the acrylamide functional group participates in forming polymers with specific properties. For example, the polymerization of acrylonitrile initiated by related compounds has been studied, revealing the potential of acrylamide derivatives to act as initiators in polymerization processes (Tong Li et al., 1991).

Physical Properties Analysis

The physical properties of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide, such as solubility, melting point, and phase behavior, are crucial for its application in various fields. Studies on related compounds, focusing on their solubility in different solvents and their phase transition temperatures, provide valuable data for understanding the physical properties of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide (Xinding Yao et al., 2010).

Scientific Research Applications

Synthesis and Corrosion Inhibition

Research into acrylamide derivatives, such as the study by Ahmed Abu-Rayyan et al. (2022), has unveiled their efficacy as corrosion inhibitors for metals in acidic environments. These derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, exhibit significant protection against copper corrosion in nitric acid solutions, showcasing their potential for industrial applications in metal preservation. The compounds’ synthesis and characterization through various spectroscopic methods lay the groundwork for further exploration of their applications in corrosion inhibition (Ahmed Abu-Rayyan et al., 2022).

Polymerization and Drug Delivery

Another dimension of acrylamide application is in polymer science, where derivatives like N-isopropylacrylamide serve as building blocks for thermoresponsive polymers. These materials have garnered attention for their potential in controlled drug delivery systems. The controlled polymerization techniques, such as RAFT polymerization, enable the creation of polymers with specific properties, including temperature responsiveness, which can be tailored for drug delivery and biomedical applications (Anthony J Convertine et al., 2004).

Environmental and Safety ConsiderationsThe comprehensive review by Mendel Friedman (200

- on acrylamide chemistry, biochemistry, and safety underscores the importance of understanding the environmental and health impacts of acrylamide derivatives. This work highlights the widespread use of polyacrylamide in various industries and the potential health risks associated with acrylamide exposure. It advocates for a deeper understanding of acrylamide's formation in food processing and its implications for human health, emphasizing the need for research to mitigate its presence in the environment and food products (Mendel Friedman, 2003).

Biocompatible Macromolecular Luminogens

Recent advancements include the development of nonaromatic biocompatible macromolecular luminogens that exhibit potential for sensing and removal of heavy metals like Fe(III) and Cu(II). These polymers, synthesized through water-medium polymerization, offer promising applications in environmental monitoring and remediation, showcasing a novel use of acrylamide derivatives in creating sensitive detection systems for pollutants (Arnab Dutta et al., 2020).

properties

IUPAC Name |

(E)-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-15-6-4-5-7-17(15)19-18(20)13-10-14-8-11-16(21-2)12-9-14/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGCACXAYIPTSK-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)

![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)

![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)

![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)

![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5554005.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)